molecular formula C7H12N2O2 B13933362 3-Oxa-1,7-diazaspiro[4.5]decan-2-one

3-Oxa-1,7-diazaspiro[4.5]decan-2-one

Cat. No.: B13933362
M. Wt: 156.18 g/mol
InChI Key: OLQCFJLSEHXWBZ-UHFFFAOYSA-N
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Description

3-Oxa-1,7-diazaspiro[45]decan-2-one is a spiro compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-1,7-diazaspiro[4.5]decan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a linear precursor containing both amine and ester functional groups. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-1,7-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-Oxa-1,7-diazaspiro[4.5]decan-2-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxa-1,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Similar spirocyclic structure with a methyl group substitution.

    3-Methoxy-1-oxa-8-azaspiro[4.5]decane: Contains a methoxy group and an azaspiro framework.

    2,7-diazaspiro[4.5]decan-1-one: Another spirocyclic compound with diaza functionality.

Uniqueness

3-Oxa-1,7-diazaspiro[4.5]decan-2-one stands out due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure. This unique configuration imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

3-oxa-1,9-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C7H12N2O2/c10-6-9-7(5-11-6)2-1-3-8-4-7/h8H,1-5H2,(H,9,10)

InChI Key

OLQCFJLSEHXWBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)COC(=O)N2

Origin of Product

United States

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